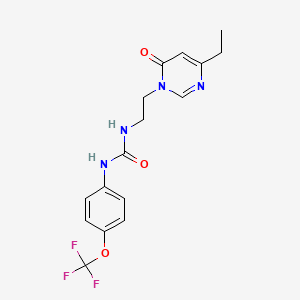

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Description

The compound 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a urea derivative featuring a trifluoromethoxy-substituted phenyl group and a pyrimidinone-containing ethyl chain. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity .

Properties

IUPAC Name |

1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O3/c1-2-11-9-14(24)23(10-21-11)8-7-20-15(25)22-12-3-5-13(6-4-12)26-16(17,18)19/h3-6,9-10H,2,7-8H2,1H3,(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLZJTRYAFLEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrimidine Ring:

- Starting with a suitable precursor such as ethyl acetoacetate, the pyrimidine ring is constructed through a series of condensation reactions with urea and appropriate aldehydes or ketones.

- Reaction conditions often involve acidic or basic catalysts and controlled temperatures to facilitate ring closure and substitution.

Chemical Reactions Analysis

Structural Context and Analogous Urea Derivatives

The target compound combines a urea core with a 4-(trifluoromethoxy)phenyl group and a pyrimidinone-linked ethyl chain. Structurally similar compounds, such as TPPU (a soluble epoxide hydrolase inhibitor) and 3-(1-acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea , have documented reactions that may offer insights:

Hypothetical Reaction Pathways

Based on structural analogs and metabolic trends:

Hydroxylation of the Pyrimidinone Moiety

-

The 4-ethyl-6-oxopyrimidin-1(6H)-yl group may undergo hydroxylation at the ethyl side chain or pyrimidinone ring, similar to TPPU’s propionyl hydroxylation .

Oxidative Metabolism

-

Oxidation of the ethyl group on the pyrimidinone ring could yield carboxylic acid derivatives, analogous to M4 formation from TPPU .

Enzymatic Hydrolysis

Synthetic Considerations

The compound’s synthesis would likely involve:

-

Urea Formation : Coupling 4-(trifluoromethoxy)aniline with an amine-containing pyrimidinone intermediate via carbodiimide or triphosgene-mediated reactions .

-

Functionalization : Installing the 4-ethyl-6-oxopyrimidin-1(6H)-yl group through alkylation or nucleophilic substitution.

Data Gaps and Recommendations

No experimental data (e.g., LC-MS, NMR, or kinetic studies) were found for this specific compound. Future work should prioritize:

-

In vitro metabolism studies (e.g., liver microsomes).

-

Stability assays under varying pH and temperature conditions.

-

Synthetic optimization to confirm reaction yields and purity.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. It exhibits properties that may inhibit specific enzymes involved in disease processes, particularly in oncology. The incorporation of the trifluoromethoxy group enhances its lipophilicity, which is crucial for drug design as it may improve bioavailability and target interaction.

Anticancer Activity

Research indicates that compounds with similar structural features often demonstrate significant antiproliferative activity against various cancer cell lines. For instance, derivatives of urea compounds have shown promising results in inhibiting cancer cell growth, suggesting that 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea could be explored further for anticancer properties .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with cancer progression. Understanding its mechanism of action could lead to the development of new therapeutic agents aimed at specific molecular targets .

Agricultural Chemistry

Beyond medicinal applications, compounds like this one are also being investigated for their roles in agricultural chemistry, particularly as herbicides or fungicides due to their ability to interact with biological systems at the enzymatic level .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Antiproliferative Studies : A series of urea derivatives were synthesized and tested against National Cancer Institute (NCI)-60 human cancer cell lines, revealing significant inhibition rates for certain compounds .

- Mechanism Exploration : Detailed studies on the binding interactions between these compounds and their biological targets have provided insights into their potential therapeutic mechanisms .

Mechanism of Action

The mechanism of action of 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, altering their function and activity.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous urea derivatives:

Key Observations:

The pyrimidinone core in the target compound may offer superior hydrogen-bonding interactions compared to thiazole (10g/h) or naphthopyrimidine (7a) systems, which could influence target selectivity .

Synthetic Feasibility: Yields for thiazole-containing analogs (10g/h) exceed 85%, suggesting efficient synthesis routes for urea-thiazole hybrids .

Research Findings and Trends

- Activity Trends: Thiazole-piperazine hybrids (10g/h) exhibit moderate bioactivity in preliminary screens, but their bulkiness may limit bioavailability compared to the target compound’s simpler pyrimidinone-ethyl chain .

Biological Activity

1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structure, characterized by a pyrimidine ring and a trifluoromethoxy-substituted phenyl group, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F3N3O2. The compound features:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms that can participate in various interactions with biological targets.

- Trifluoromethoxy group : Known for enhancing lipophilicity and potentially improving bioavailability.

Antitumor Activity

Recent studies have demonstrated that urea derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound showed varying degrees of cytotoxicity against different cancer cell lines. In vitro assays indicated that such compounds could inhibit cell proliferation effectively, with IC50 values ranging from 15 to 30 μM against several cancer types, including breast and lung cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-435 (Breast) | 15.1 |

| EKVX (Lung) | 21.5 |

| RPMI-8226 (Leukemia) | 25.9 |

| OVCAR-4 (Ovarian) | 28.7 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Urea derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for some related compounds ranged between 0.5 to 8 μg/mL, indicating potential as antibacterial agents .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Modulation : It might interact with specific receptors or proteins, altering their activity and signaling pathways.

Synthesis and Evaluation

A study focused on the synthesis of urea derivatives similar to the compound reported promising results in terms of biological activity. The synthesized compounds were screened for their antitumor effects using various human cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced the biological activity, emphasizing the importance of the pyrimidine moiety .

Q & A

Q. Q1. What are the key synthetic challenges in preparing 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea, and how can they be addressed methodologically?

Answer: The compound’s pyrimidinone core and trifluoromethoxy-phenylurea moiety introduce steric and electronic complexities. Key challenges include:

- Regioselective functionalization of the pyrimidinone ring to avoid side reactions at the 4-ethyl or 6-oxo positions. Strategies involve using protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) and low-temperature coupling reactions to stabilize intermediates .

- Trifluoromethoxy group stability under basic conditions. Synthetic routes should prioritize late-stage introduction of the trifluoromethoxy-phenyl group via Ullmann or Buchwald-Hartwig couplings to minimize decomposition .

- Purification challenges due to polar byproducts. Reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., PE/AcOEt = 2:1) is recommended .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer: A multi-technique approach is critical:

- 1H/13C NMR : Confirm the urea NH protons (δ 8.2–9.5 ppm) and pyrimidinone carbonyl (δ 165–170 ppm). Compare with analogs like 1-(4-chlorophenyl)-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]phenyl}urea (δ 7.8–8.1 ppm for urea NH) .

- HRMS : Validate molecular formula (e.g., [M+H]+ for C22H15F3N4O2: calc. 424.1147, found 424.1158 ).

- HPLC purity : Use C18 columns with acetonitrile/water gradients to achieve >95% purity, as demonstrated for structurally related pyrimidinones .

Advanced Research Questions

Q. Q3. What experimental strategies are recommended for investigating the biological activity of this compound, particularly in receptor antagonism?

Answer: The trifluoromethoxy-phenylurea group suggests potential as a nucleotide antagonist (e.g., P2Y1 receptor). Methodological steps include:

- Molecular docking : Use crystal structures of homologous receptors (e.g., PDB 4XNW) to predict binding modes. Compare with known antagonists like BPTU (1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) .

- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with P2Y1 receptors. IC50 values should be benchmarked against reference antagonists (e.g., MRS2500) .

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS quantification of parent compound depletion .

Q. Q4. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer: Discrepancies often arise from solvent systems or pH conditions. Systematic approaches include:

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9). For analogs like 1-cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-tetrahydropyrimidin-4-yl)urea, solubility in DMSO exceeds 50 mg/mL, while aqueous solubility is <0.1 mg/mL .

- Accelerated stability studies : Store the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; trifluoromethoxy groups are prone to hydrolysis under acidic conditions .

- Counterion effects : Compare hydrochloride salts (enhanced aqueous solubility) with free bases (better organic solvent compatibility) .

Q. Q5. What computational tools are effective for predicting the ADMET profile of this compound?

Answer: Leverage in silico models to prioritize in vitro testing:

- ADMET Predictor® : Estimate logP (predicted ~3.2 for this compound) and CYP450 inhibition (e.g., CYP3A4 IC50 < 10 µM likely due to urea groups) .

- SwissADME : Assess bioavailability (e.g., high GI absorption predicted for analogs with <5 H-bond donors) .

- MD simulations : Model blood-brain barrier penetration; the trifluoromethoxy group’s hydrophobicity may enhance CNS uptake .

Q. Q6. How can researchers optimize the synthetic yield of this compound while maintaining scalability?

Answer: Critical parameters include:

- Catalyst selection : Use Pd(PPh3)4 for Suzuki-Miyaura couplings (yields >70% for pyrimidinone intermediates) .

- Stepwise purification : Isolate intermediates (e.g., 7-[[4-(2-bromoethoxy)phenyl]methyl]pyrimidinones) via flash chromatography before final urea coupling .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in SNAr reactions to improve E-factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.